molecular formula C22H18N2O5S B2357037 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 921526-96-7

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2357037
CAS RN: 921526-96-7
M. Wt: 422.46
InChI Key: GEQYEUNBEPGHBL-UHFFFAOYSA-N
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Description

Thiazole compounds have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Synthesis Analysis

The synthesis of thiazole compounds often involves the reaction of α-haloketones with thioamides .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antioxidant Activities

The research on benzothiazole derivatives, including N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, has shown potential antioxidant activities. A study on benzothiazole derivatives reported improved antioxidating activities in high-fat-fed mice, indicating that these compounds can enhance the antioxidating activities in organisms subjected to high-fat diets (Erbin, 2013).

Environmental Health Perspectives

Studies have also looked into the environmental health perspectives of related compounds, particularly the polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). These compounds have been found as trace contaminants in brominated flame retardants and are produced during the combustion of these chemicals. The biological effects of PBDDs and PBDFs are reported to be similar to those of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), indicating a potential concern for environmental health and safety (Mennear & Lee, 1994).

Biochemical Mechanisms

Further research has delved into the biochemical mechanisms and metabolic pathways of related compounds, providing insights into their pharmacokinetics and pharmacodynamics. For instance, a study on BIA 2-093, a compound structurally similar to N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, highlighted its extensive metabolism and good tolerability in oral doses, which forms a basis for further clinical trials and studies (Almeida & Soares-da-Silva, 2003).

Food and Environmental Pathways

Some studies focused on the significance of animal food products as potential pathways of human exposures to dioxins, an area closely related to the environmental impact of compounds like N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. These studies underscore the importance of understanding the environmental and health implications of such compounds and their presence in food chains (Fries, 1995).

Mechanism of Action

Target of Action

The compound, also known as N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, is a thiazole derivative . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The solubility of thiazole derivatives can influence their bioavailability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives are known to have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Safety and Hazards

The safety and hazards of thiazole compounds can vary widely depending on their specific structure. Some thiazole compounds are used as drugs and are safe for human consumption under specific dosages, while others may be toxic or carcinogenic .

Future Directions

The future research directions in the field of thiazole compounds include the design and development of new thiazole derivatives with improved biological activities and lesser side effects .

properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-2-26-17-9-5-6-13-10-18(29-20(13)17)14-12-30-22(23-14)24-21(25)19-11-27-15-7-3-4-8-16(15)28-19/h3-10,12,19H,2,11H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQYEUNBEPGHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4COC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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